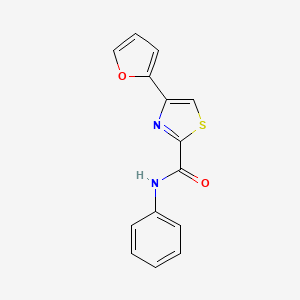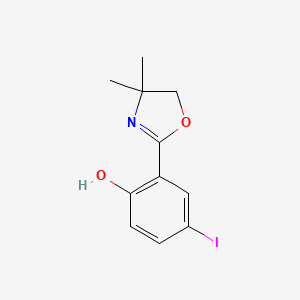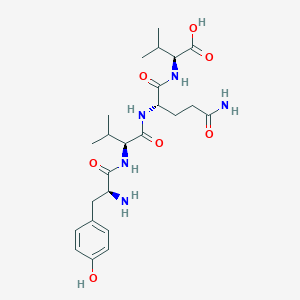![molecular formula C16H17N3OS B12620011 N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 917909-00-3](/img/structure/B12620011.png)
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic system, and a tert-butoxyphenyl group attached to the nitrogen atom.
Métodos De Preparación
The synthesis of N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidine . The reaction conditions typically involve heating the reaction mixture under reflux with continuous stirring.
Análisis De Reacciones Químicas
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, making it a potential candidate for the development of new antitubercular agents . Additionally, thienopyrimidine derivatives have been investigated for their anticancer activity, particularly as tyrosine kinase inhibitors, and their ability to induce apoptosis and autophagy in cancer cells .
Mecanismo De Acción
The mechanism of action of N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. As an inhibitor of cytochrome bd oxidase, the compound disrupts the energy metabolism of Mycobacterium tuberculosis, leading to ATP depletion and cell death . In cancer cells, thienopyrimidine derivatives have been shown to inhibit tyrosine kinases, which are enzymes involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition leads to the induction of apoptosis and autophagy, resulting in the death of cancer cells.
Comparación Con Compuestos Similares
N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives These compounds share a similar fused heterocyclic core but differ in the substitution patterns and functional groups attached to the core structureOther similar compounds include N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, which has shown significant activity against Mycobacterium tuberculosis .
Propiedades
Número CAS |
917909-00-3 |
|---|---|
Fórmula molecular |
C16H17N3OS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[2-[(2-methylpropan-2-yl)oxy]phenyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)20-13-7-5-4-6-12(13)19-14-11-8-9-21-15(11)18-10-17-14/h4-10H,1-3H3,(H,17,18,19) |
Clave InChI |
YWWRVJCILQERGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC=C1NC2=C3C=CSC3=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-butyl-5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorobenzamide](/img/structure/B12619944.png)





![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![2-chloro-N-(2-{[(chloroacetyl)amino]methyl}-3,3,5-trimethylcyclopentyl)acetamide](/img/structure/B12619998.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
